5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol is a chemical compound with the molecular formula C7H11N3OS2 and a molecular weight of 217.31 g/mol This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of 5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of oxolan-2-ylmethylamine with 1,3,4-thiadiazole-2-thiol under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion of the reaction, the product is purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol or amine derivative.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol include:
5-Amino-1,3,4-thiadiazole-2-thiol: This compound has a similar thiadiazole ring but lacks the oxolan-2-ylmethyl group, resulting in different chemical and biological properties.
2-Amino-5-mercapto-1,3,4-thiadiazole: Another similar compound with a thiadiazole ring, but with different substituents that affect its reactivity and applications.
Biological Activity
5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol is a novel compound with significant potential in medicinal chemistry. Its unique structure combines a thiadiazole ring with an oxolan moiety, which may enhance its biological activity. This article explores the biological activities associated with this compound, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
The molecular formula of this compound is C7H11N3OS2, with a molecular weight of 217.31 g/mol. The compound's synthesis typically involves the reaction of oxolan-2-ylmethylamine with 1,3,4-thiadiazole-2-thiol under controlled conditions using solvents such as ethanol or methanol.
Antimicrobial Properties
Research has indicated that derivatives of thiadiazole compounds exhibit notable antimicrobial activity. A study highlighted that compounds similar to this compound showed significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 62.5 μg/mL for these strains .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
Compound A | S. aureus | 32 |
Compound B | E. coli | 62.5 |
Compound C | Pseudomonas aeruginosa | 50 |
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Studies have shown that thiadiazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives similar to this compound have demonstrated cytostatic effects against various cancer cell lines, suggesting their utility as chemotherapeutic agents .
Case Study:
In a recent study, a series of thiadiazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the thiadiazole ring significantly enhanced their anticancer activity compared to standard chemotherapeutics .
Anti-inflammatory Activity
Research into the anti-inflammatory properties of thiadiazole derivatives has revealed promising results. A study evaluated the anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Several derivatives exhibited significant reductions in paw swelling, indicating their potential as anti-inflammatory agents .
Table 2: Anti-inflammatory Effects of Thiadiazole Derivatives
Compound | Dose (mg/kg) | Reduction in Paw Edema (%) |
---|---|---|
Compound D | 10 | 45 |
Compound E | 20 | 60 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The thiadiazole ring can inhibit specific enzymes and proteins involved in critical cellular processes such as DNA replication and protein synthesis. This interaction disrupts normal cellular functions, leading to the observed antimicrobial and anticancer effects .
Properties
IUPAC Name |
5-(oxolan-2-ylmethylamino)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS2/c12-7-10-9-6(13-7)8-4-5-2-1-3-11-5/h5H,1-4H2,(H,8,9)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFSGOAHPPGXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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